N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a pyrrolidinone structure, and a benzamide group. This compound is of significant interest in chemical and pharmaceutical research due to its unique structural attributes and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have been evaluated for their anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common downstream effects of such interactions .
Pharmacokinetics
A related study has mentioned that all the derivatives of a similar compound obey lipinski’s rule of five and have good bioactive scores , which suggests favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis in targeted cells, as suggested by studies on similar compounds . This can lead to a decrease in the proliferation of cancer cells and potentially contribute to the overall reduction of tumor size.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide involves multi-step reactions starting with the appropriate substituted benzo[d][1,3]dioxole, pyrrolidinone, and benzamide precursors. One common synthetic route could involve the following steps:
Formation of the pyrrolidinone ring: : Initiated by the cyclization of a suitable N-substituted amide with a dicarbonyl compound under acidic conditions.
Attachment of the benzo[d][1,3]dioxole ring: : Conducted through a Suzuki coupling reaction between an aryl boronic acid and a halogenated intermediate of the pyrrolidinone.
Final amidation: : Coupling the pyrrolidinone intermediate with 2-methylbenzoic acid or its derivatives under dehydrative conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized to maximize yield and efficiency, potentially using flow chemistry techniques to control reaction conditions precisely. Large-scale production would prioritize cost-effective reagents and environmentally friendly solvents.
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the benzo[d][1,3]dioxole ring, leading to quinone-like derivatives.
Reduction: : Reduction can occur at the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: : The aromatic rings may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic reagents such as sulfuric acid (H2SO4) for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of nitro- or halo-substituted compounds.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide finds applications across several domains:
Chemistry: : Used as a building block for more complex organic compounds in synthetic chemistry.
Biology: : Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized as an intermediate in the production of specialty chemicals and pharmaceuticals.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-4-2-3-5-16(13)20(24)21-10-14-8-19(23)22(11-14)15-6-7-17-18(9-15)26-12-25-17/h2-7,9,14H,8,10-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUWWNOYJVCZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.